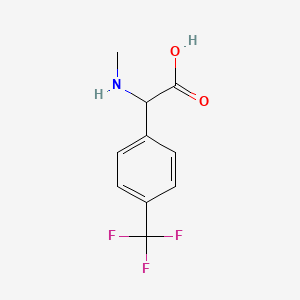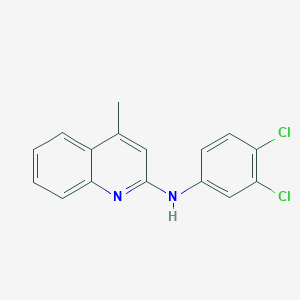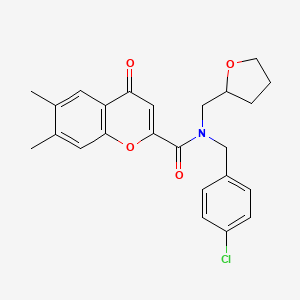
3-(4-Hydroxyphenyl)pent-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)pent-2-enedioic acid is an organic compound with the molecular formula C11H10O5. It is known for its unique structure, which includes a hydroxyphenyl group and a pentenedioic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)pent-2-enedioic acid typically involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)pent-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the pentenedioic acid moiety to a single bond, forming saturated derivatives.
Substitution: The hydroxy group on the phenyl ring can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-(4-Hydroxyphenyl)pent-2-enedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of dermatology as a UV-absorbing agent.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)pent-2-enedioic acid involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals. Its UV-absorbing properties are attributed to the conjugated double bonds and the hydroxyphenyl group, which can absorb and dissipate UV radiation .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: Similar structure with a phenyl group and a double bond, but lacks the hydroxy group.
Ferulic Acid: Contains a methoxy group in addition to the hydroxy group on the phenyl ring.
Coumaric Acid: Similar structure but with different substitution patterns on the phenyl ring
Uniqueness
3-(4-Hydroxyphenyl)pent-2-enedioic acid is unique due to its specific combination of a hydroxyphenyl group and a pentenedioic acid moiety. This structure imparts distinct chemical properties, such as enhanced UV absorption and potential antioxidant activity, making it valuable in various applications .
Properties
CAS No. |
50670-02-5 |
|---|---|
Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)pent-2-enedioic acid |
InChI |
InChI=1S/C11H10O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-5,12H,6H2,(H,13,14)(H,15,16)/b8-5- |
InChI Key |
VOWYJJSQRYBVGK-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C(=O)O)/CC(=O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



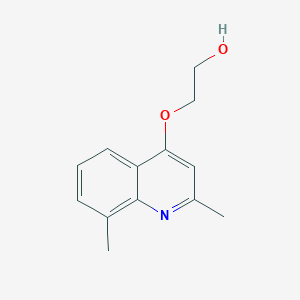
![Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12118670.png)

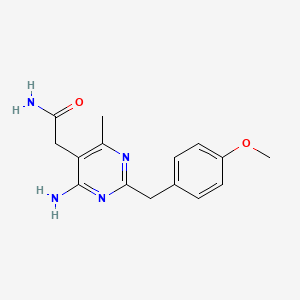
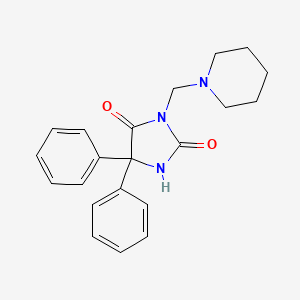

![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(4H-[1,2,4]triazol-3-yl)-propionamide](/img/structure/B12118682.png)

![2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]-](/img/structure/B12118695.png)
